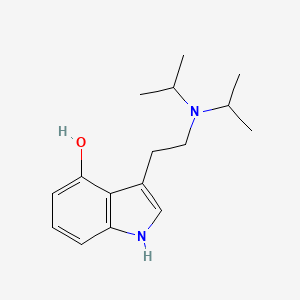

4-Hydroxy-N,N-diisopropyltryptamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14/h5-7,10-12,17,19H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRYKXCBGISXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618836 | |

| Record name | 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132328-45-1 | |

| Record name | N,N-Diisopropyl-4-hydroxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132328-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropyl-4-hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132328451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132328-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG9OUS518B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-HO-DIPT

4-Hydroxy-N,N-diisopropyltryptamine, commonly known as 4-HO-DIPT or Iprocin, is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT)[1][2]. First synthesized by David Repke in 1977, and later popularized by Alexander Shulgin in his book "TiHKAL" (Tryptamines I Have Known and Loved), 4-HO-DIPT has garnered interest within the scientific community for its unique pharmacological profile[1][3]. It is reported to have a rapid onset of action and a shorter duration of effects (2-3 hours) compared to other classic serotonergic psychedelics, making it a subject of interest for potential therapeutic applications where a shorter-acting compound may be advantageous[1][3].

This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of 4-HO-DIPT, offering insights into the underlying chemical principles and practical methodologies for its preparation and validation.

Chemical Synthesis of 4-HO-DIPT

The most common and well-documented synthetic route to 4-HO-DIPT follows a three-step sequence starting from a protected 4-hydroxyindole, typically 4-benzyloxyindole. This method, adapted from the classical synthesis of psilocin, involves the introduction of a two-carbon side chain at the 3-position of the indole ring, followed by functional group manipulations to yield the final product.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic workflow for 4-HO-DIPT from 4-benzyloxyindole.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the synthesis of 4-hydroxytryptamines, particularly the closely related 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT)[4].

Step 1: Synthesis of 2-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide (Indole-3-glyoxylamide Intermediate)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (2.0 eq) dropwise to the solution over 30 minutes. A precipitate, the indol-3-ylglyoxylyl chloride, will form.

-

Amidation: In a separate flask, prepare a solution of diisopropylamine (2.5 eq) in anhydrous diethyl ether. Add this solution dropwise to the cooled reaction mixture containing the acid chloride.

-

Reaction Completion and Work-up: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glyoxylamide intermediate.

-

Expertise & Experience: The indole nucleus is electron-rich and readily undergoes electrophilic substitution at the C3 position. Oxalyl chloride is an effective electrophile for this acylation, forming a highly reactive acyl chloride intermediate. The use of anhydrous conditions is crucial to prevent the hydrolysis of oxalyl chloride and the intermediate acid chloride.

Step 2: Reduction of the Glyoxylamide Intermediate to 4-Benzyloxy-N,N-diisopropyltryptamine

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LAH) (3.0 eq), in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Dissolve the crude glyoxylamide from Step 1 in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 4-benzyloxy-N,N-diisopropyltryptamine.

-

Expertise & Experience: LAH is a powerful reducing agent capable of reducing both the amide and the ketone functionalities of the glyoxylamide intermediate to the corresponding amine and methylene group, respectively. The careful, sequential quenching procedure is a standard method (Fieser workup) to safely decompose the excess LAH and precipitate manageable aluminum salts.

Step 3: Catalytic Hydrogenation to this compound (4-HO-DIPT)

-

Reaction Setup: Dissolve the crude product from Step 2 in methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 10% by weight of the substrate).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab-scale synthesis) at room temperature for 3-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with the alcohol solvent. Concentrate the filtrate under reduced pressure. The resulting crude 4-HO-DIPT can be purified by silica gel column chromatography using a solvent system such as dichloromethane/methanol with a small percentage of ammonia to prevent tailing.

-

Expertise & Experience: Catalytic transfer hydrogenation is a common and efficient method for the cleavage of benzyl ethers[5]. The palladium catalyst facilitates the addition of hydrogen across the carbon-oxygen bond of the benzyl ether, releasing toluene as a byproduct and revealing the free 4-hydroxy group. The use of a hydrogen atmosphere is a safer alternative to high-pressure hydrogenation for many applications[5].

Characterization of 4-HO-DIPT

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-HO-DIPT.

Analytical Workflow

Caption: Analytical workflow for the characterization of synthesized 4-HO-DIPT.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 4-HO-DIPT.

| Analytical Technique | Expected Data and Interpretation |

| Mass Spectrometry (MS) | Molecular Ion (M+) : Expected at m/z 260.38 for the freebase, corresponding to the molecular formula C₁₆H₂₄N₂O. The protonated molecule [M+H]⁺ would be observed at m/z 261. Fragmentation Pattern : A key fragment is often observed from the cleavage of the C-C bond alpha to the nitrogen atom of the ethylamine side chain, resulting in a stable iminium ion. |

| ¹H NMR Spectroscopy | Aromatic Protons : Signals in the range of δ 6.5-7.2 ppm corresponding to the protons on the indole ring. Ethyl Side Chain Protons : Aliphatic signals typically between δ 2.8-3.5 ppm. Isopropyl Protons : A septet for the CH proton and a doublet for the CH₃ groups, likely around δ 3.0-3.5 ppm and δ 1.0-1.3 ppm, respectively. NH and OH Protons : Broad singlets that may be exchangeable with D₂O. |

| ¹³C NMR Spectroscopy | Aromatic Carbons : Signals in the downfield region (δ 100-150 ppm). Aliphatic Carbons : Signals for the ethyl and isopropyl groups in the upfield region (δ 20-60 ppm). A total of 16 distinct carbon signals should be observable. |

| FTIR Spectroscopy | O-H Stretch : A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group. N-H Stretch : A sharp to medium absorption around 3400 cm⁻¹ from the indole N-H. C-H Stretches : Absorptions just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H. C=C Stretches : Aromatic ring vibrations in the 1450-1600 cm⁻¹ region. |

| UV-Vis Spectroscopy | The hydrochloride salt of 4-HO-DIPT exhibits absorption maxima (λmax) at approximately 222, 267, and 293 nm[6]. |

| HPLC Analysis | A reverse-phase HPLC method, for instance using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium acetate), can be employed to assess purity. The retention time and peak purity can be determined against a reference standard. |

Self-Validating Protocol for Purity Assessment

A robust analytical protocol is crucial for validating the synthesis and ensuring the quality of the final compound.

Protocol: HPLC-UV Purity Determination

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 222 nm.

-

Sample Preparation: Dissolve a small amount of the purified 4-HO-DIPT in methanol to a concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

This method should be validated for linearity, accuracy, and precision using a certified reference standard if available. The presence of any significant impurities, such as unreacted starting materials or byproducts, would be readily apparent.

Conclusion

The synthesis and characterization of this compound is a multi-step process that requires careful execution and thorough analytical validation. The synthetic route via 4-benzyloxyindole is a reliable and well-established method. Proper characterization using a combination of spectroscopic and chromatographic techniques is paramount to ensure the identity and purity of the final compound. This guide provides a foundational framework for researchers and scientists working with this and related tryptamine derivatives.

References

-

4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

4-HO-DiPT - Psychedelic Science Review. (n.d.). Retrieved January 24, 2026, from [Link]

-

CaaMTech Creates Two New Prodrugs of 4-HO-DiPT. (2022, September 22). CaaMTech. Retrieved January 24, 2026, from [Link]

-

4-HO-MPT - Grokipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 280–286. Retrieved from [Link]

-

Repke, D. B. research works. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

4-HO-DiPT - Bionity. (n.d.). Retrieved January 24, 2026, from [Link]

-

4-HO-DPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

4-HO-DiPT - PsychonautWiki. (n.d.). Retrieved January 24, 2026, from [Link]

-

4 Hydroxy DiPT. (2016, August 2). mzCloud. Retrieved January 24, 2026, from [Link]

- Shulgin, A., & Shulgin, A. (1997).

-

Reaction between oxalyl chloride and indole. (2020, August 23). The Vespiary. Retrieved January 24, 2026, from [Link]

-

N,N-Diisopropyl-4-hydroxytryptamine | C16H24N2O | CID 21854225. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Retrieved from [Link]

-

Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. Retrieved from [Link]

Sources

The Pharmacological Profile of 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT): A Technical Guide for Researchers

Abstract

4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT), also known as Iprocin, is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin.[1] Characterized by its rapid onset and short duration of action, 4-OH-DIPT has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the pharmacological profile of 4-OH-DIPT, intended for researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, pharmacodynamics, pharmacokinetics, and metabolism, supported by detailed experimental protocols and data analysis. This document aims to serve as a foundational resource for future investigations into this intriguing psychoactive compound.

Introduction and Chemical Profile

4-OH-DIPT is a member of the tryptamine family, closely related to the naturally occurring psychedelic psilocin (4-HO-DMT).[1] First synthesized in 1977 by David Repke, it is a non-naturally occurring compound that has been explored for its unique psychedelic properties.[2] Its chemical structure features an indole core with a hydroxyl group at the 4-position and a diisopropylaminoethyl side chain at the 3-position.

Chemical Structure:

-

IUPAC Name: 3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol[1]

-

Molecular Formula: C₁₆H₂₄N₂O[1]

-

Molar Mass: 260.381 g/mol [1]

Synthesis of this compound

The synthesis of 4-OH-DIPT can be achieved through a multi-step process, analogous to the synthesis of other 4-hydroxytryptamines. A common approach involves the use of 4-benzyloxyindole as a starting material to protect the hydroxyl group during the initial reaction steps. The following protocol is adapted from established methods for similar tryptamine syntheses.[3]

Experimental Protocol: Synthesis of 4-OH-DIPT

Step 1: Synthesis of N,N-diisopropyl-2-(4-benzyloxy-1H-indol-3-yl)-2-oxoacetamide

-

To a solution of 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride dropwise at a controlled temperature (e.g., 0-5°C).

-

After the addition is complete, stir the reaction mixture for a designated period to allow for the formation of the indol-3-ylglyoxylyl chloride intermediate.

-

In a separate flask, prepare a solution of diisopropylamine in the same solvent.

-

Slowly add the diisopropylamine solution to the reaction mixture containing the intermediate, maintaining the low temperature.

-

Allow the reaction to proceed to completion, after which the product, N,N-diisopropyl-2-(4-benzyloxy-1H-indol-3-yl)-2-oxoacetamide, can be isolated and purified using standard techniques such as extraction and chromatography.

Step 2: Reduction to 4-Benzyloxy-N,N-diisopropyltryptamine

-

Dissolve the purified product from Step 1 in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution at a controlled temperature.

-

After the addition, allow the reaction to stir until the reduction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Carefully quench the reaction and work up the mixture to isolate the 4-benzyloxy-N,N-diisopropyltryptamine.

Step 3: Debenzylation to this compound

-

Dissolve the product from Step 2 in a suitable solvent, such as methanol.[1]

-

Add a palladium catalyst, for instance, palladium on carbon (Pd/C).[1]

-

Subject the mixture to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus, and stir for several hours.[1]

-

Upon completion of the reaction, filter off the catalyst and remove the solvent in vacuo.

-

The resulting residue, 4-OH-DIPT, can be further purified by techniques like silica gel chromatography.[1]

Caption: Synthetic pathway for this compound (4-OH-DIPT).

Pharmacodynamics: Receptor Interactions and Signaling

The psychoactive effects of 4-OH-DIPT are primarily attributed to its activity as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor.[1] This interaction is believed to be the cornerstone of its psychedelic properties, a mechanism shared with other classic psychedelics like psilocin and LSD.

Receptor Binding Affinity

The affinity of 4-OH-DIPT for various serotonin receptor subtypes has been characterized through in vitro radioligand binding assays. These studies provide quantitative measures (Ki and EC₅₀ values) of the drug's binding potency and functional activity at these receptors. A lower Ki value indicates a higher binding affinity.[4]

| Receptor Subtype | 4-OH-DIPT Ki (nM) | 4-OH-DIPT EC₅₀ (nM) | Reference Compound (Psilocin) Ki (nM) |

| 5-HT₁A | 5,700–>10,000 | 1,147–3,900 | ~100 - 152 |

| 5-HT₁B | >10,000 | 597–>10,000 | - |

| 5-HT₁D | 1,860 | 496–8,827 | - |

| 5-HT₂A | 120–922 | 6.8–334 | ~6 - 173 |

| 5-HT₂B | 85 | 5.1–460 | - |

| 5-HT₂C | 2.8–>10,000 | 180–6,442 | - |

| SERT | 419–1,800 | - | - |

| NET | 11,000 | - | - |

| DAT | >26,000 | - | - |

| Data compiled from multiple sources, which may employ varied experimental conditions.[5][6][7] |

Signaling Pathways

Activation of the 5-HT₂A receptor by agonists like 4-OH-DIPT primarily initiates the Gq/11 signaling cascade.[6] This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] These messengers then trigger downstream cellular responses, including the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the modulation of neuronal activity and plasticity that underlies the psychedelic experience.

Caption: 5-HT₂A receptor signaling pathway activated by 4-OH-DIPT.

Experimental Protocol: Radioligand Binding Assay

This generalized protocol outlines the steps for determining the binding affinity of a test compound like 4-OH-DIPT.

-

Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet in a fresh buffer.

-

Incubation: In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound (4-OH-DIPT). Include control wells with only the radioligand (total binding) and with the radioligand plus a high concentration of a known unlabeled ligand (non-specific binding).

-

Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. From this curve, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Finally, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of 4-OH-DIPT is characterized by a rapid onset and a short duration of action, making it one of the shortest-acting orally administered psychedelics.[1]

-

Onset of Action: 15–20 minutes when taken orally.[1]

-

Duration of Action: 2–3 hours.[1]

-

Elimination Half-Life: The elimination half-life of 4-OH-DIPT, when administered as its prodrug luvesilocin via subcutaneous injection, ranges from 2.7 to 4.1 hours.[1]

Metabolism

The metabolism of 4-OH-DIPT is a key factor in its pharmacological profile. In vitro studies using human liver microsomes and hepatocytes have identified several metabolic pathways. The primary routes of metabolism are believed to be mediated by cytochrome P450 (CYP) enzymes.[2]

Known Metabolic Pathways:

-

O-glucuronidation: The addition of a glucuronic acid moiety to the hydroxyl group.

-

O-sulfation: The addition of a sulfate group to the hydroxyl group.

-

N-oxidation: Oxidation of the nitrogen atom in the diisopropylamino group.

-

N-dealkylation: The removal of one or both of the isopropyl groups. This process leads to the formation of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), which is itself a psychoactive compound.[2]

The specific CYP isozymes responsible for these transformations have not been fully elucidated for 4-OH-DIPT, but based on the metabolism of other tryptamines, CYP2D6, CYP3A4, and CYP1A2 are likely candidates.[1]

Experimental Protocol: In Vitro Metabolism Assay using Human Liver Microsomes

This protocol provides a framework for investigating the metabolic stability and identifying the metabolites of 4-OH-DIPT.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound (4-OH-DIPT) at a known concentration.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound (4-OH-DIPT) and to identify and quantify any metabolites formed.

-

Data Analysis: Plot the percentage of the remaining parent compound against time to determine the metabolic stability and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). The mass spectra will provide information on the structure of the metabolites.

Caption: Workflow for an in vitro metabolism assay of 4-OH-DIPT.

In Vivo Pharmacology: Behavioral Effects

Animal models are crucial for characterizing the in vivo effects of psychoactive compounds. For psychedelics like 4-OH-DIPT, the head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential. Additionally, the forced swim test (FST) can be used to assess potential antidepressant-like effects.

Head-Twitch Response (HTR)

The HTR is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics. The frequency of head twitches is correlated with the potency of 5-HT₂A receptor agonism.

Experimental Protocol: Head-Twitch Response in Mice

-

Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer 4-OH-DIPT or a vehicle control via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

-

Observation Period: Place the mice individually in observation chambers (e.g., clear cylindrical containers). Record the number of head twitches over a specified period (e.g., 30-60 minutes), either manually by a trained observer or using an automated video tracking system.

-

Data Analysis: Compare the number of head twitches in the 4-OH-DIPT-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Forced Swim Test (FST)

The FST is a behavioral despair model used to screen for antidepressant-like activity. A decrease in immobility time in the test is interpreted as an antidepressant-like effect.

Experimental Protocol: Forced Swim Test in Rats

-

Apparatus: Use a cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Pre-test Session: On the first day, place each rat in the cylinder for a 15-minute pre-swim session. This is to induce a baseline level of immobility.

-

Drug Administration: 24 hours after the pre-test, administer 4-OH-DIPT or a vehicle control.

-

Test Session: At a specified time after drug administration (e.g., 60 minutes), place the rats back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water).

-

Data Analysis: Compare the immobility times between the drug-treated and vehicle control groups using statistical analysis (e.g., t-test or ANOVA).

Conclusion

This compound is a fascinating psychedelic compound with a distinct pharmacological profile characterized by its rapid onset, short duration, and primary activity as a 5-HT₂A receptor agonist. This technical guide has provided a comprehensive overview of its synthesis, pharmacodynamics, pharmacokinetics, and in vivo behavioral effects, along with detailed experimental protocols to facilitate further research. The unique properties of 4-OH-DIPT, including its potential anxiolytic and antidepressant-like effects, warrant continued investigation to fully understand its therapeutic potential and mechanism of action. This document serves as a valuable resource for scientists dedicated to advancing our knowledge of psychedelic pharmacology and its application in modern medicine.

References

-

4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. ACS Chemical Neuroscience. [Link]

-

Can, A., et al. (2012). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (59), 3638. [Link]

-

Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 232(1), 1-18. [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(3), 395-405. [Link]

-

Yankelevitch-Yahav, R., et al. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), e52587. [Link]

-

Zhang, H., et al. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica, 32(11), 1035-1047. [Link]

-

Psychedelic Science Review. (2024). 4-HO-DiPT. Retrieved January 24, 2026, from [Link]

-

Laban, N. C., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 280-286. [Link]

- U.S. Patent No. US20210395201A1. (2021).

- WO Patent No. WO2022016289A1. (2022).

-

Yan, Z., & Caldwell, G. W. (2001). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Methods in Molecular Biology, 167, 235-244. [Link]

-

Corponi, F., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities. Psychiatry and Clinical Neurosciences, 75(11-12), 369-370. [Link]

-

BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved January 24, 2026, from [Link]

-

Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 24, 2026, from [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved January 24, 2026, from [Link]

-

MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved January 24, 2026, from [Link]

-

NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

-

Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS One, 5(2), e9019. [Link]

-

Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

-

Zaria, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Introduction: Elucidating the Molecular Interactions of a Unique Psychedelic

An In-depth Technical Guide to 4-HO-DIPT Receptor Binding Affinity Studies

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), also known as Iprocin, is a synthetic tryptamine and a structural analogue of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2] First synthesized by David Repke in 1977 and later characterized by Alexander Shulgin, 4-HO-DIPT is noted for its unusually rapid onset, short duration of action (2-3 hours), and distinct psychoactive profile, which includes significant auditory distortions alongside visual and cognitive effects.[2][3] As interest grows in the therapeutic potential of psychedelics for conditions like depression and anxiety, a precise understanding of their molecular mechanisms is paramount.[4][5]

The foundational step in characterizing any psychoactive compound is to determine its binding affinity for various neural receptors. This guide provides a comprehensive, in-depth technical overview for researchers and drug development professionals on the principles and methodologies required to conduct receptor binding affinity studies for 4-HO-DIPT. We will focus on the gold-standard technique—the competitive radioligand binding assay—to explain not just the procedural steps but the critical scientific reasoning that underpins a robust and reproducible investigation into the compound's pharmacological blueprint.

Section 1: The Rationale—Why Receptor Binding Affinity Matters

A compound's effects are dictated by the receptors it binds to and the strength of that interaction. For serotonergic psychedelics, the primary target is the serotonin 2A (5-HT2A) receptor, and agonism at this site is the principal trigger for the psychedelic experience.[6][7] However, the nuanced differences in subjective effects, duration, and therapeutic potential among various tryptamines are heavily influenced by their broader receptor interaction profile.[8]

4-HO-DIPT is known to be a non-selective serotonin receptor agonist, but with a potentially unique selectivity profile.[1] For instance, some evidence suggests it has a lower relative potency at the 5-HT2C receptor compared to the 5-HT2A receptor, which may differentiate its effects from other psychedelics.[1] By quantifying the binding affinity (expressed as the inhibition constant, Kᵢ) of 4-HO-DIPT at a panel of receptors (e.g., 5-HT₁, 5-HT₂, dopamine, and adrenergic subtypes), we can:

-

Establish a Pharmacological Fingerprint: Create a quantitative profile that differentiates 4-HO-DIPT from other compounds like psilocin or LSD.

-

Predict In Vivo Potency: Binding affinity at the 5-HT2A receptor often correlates with the psychoactive doses reported in humans.[8]

-

Guide Drug Development: Understanding the full binding profile can help predict potential off-target effects and inform the design of more selective analogues with improved therapeutic indices.[9]

Section 2: The Core Methodology—Competitive Radioligand Binding Assays

To determine the binding affinity of an unlabeled test compound ("competitor," in this case, 4-HO-DIPT), we measure its ability to compete with a radiolabeled molecule ("radioligand") that has a known high affinity and specificity for the target receptor.[10] The experiment is designed to reach equilibrium, where the rate of ligand binding equals the rate of dissociation.[11]

The fundamental principle is straightforward: as the concentration of 4-HO-DIPT increases, it will displace more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. This relationship allows us to calculate the IC₅₀—the concentration of 4-HO-DIPT required to displace 50% of the specifically bound radioligand. The IC₅₀ is then converted to the more absolute measure of affinity, the Kᵢ value, using the Cheng-Prusoff equation.[12]

Key Experimental Concepts

-

Total Binding: The total radioactivity measured when the radioligand is incubated with the receptor preparation. This includes binding to the receptor (specific) and to other components like the filter membrane (non-specific).

-

Non-Specific Binding (NSB): The component of binding that is not displaceable at the target receptor. It is measured in parallel tubes containing an excess concentration of a high-affinity, structurally distinct unlabeled drug that saturates the target receptors, leaving only the non-specific sites available for the radioligand to bind.

-

Specific Binding: The true measure of receptor binding, calculated as: Specific Binding = Total Binding - Non-Specific Binding .

The following diagram illustrates the logical workflow of a competitive binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Section 3: Detailed Experimental Protocol—Determining 4-HO-DIPT Affinity at the Human 5-HT2A Receptor

This protocol provides a self-validating system for determining the Kᵢ of 4-HO-DIPT at the human 5-HT2A receptor. The choice of radioligand and competing compound is critical for success. [³H]Ketanserin is a classic and reliable antagonist radioligand for the 5-HT2A receptor.

Materials and Reagents

-

Receptor Source: Commercially available cryopreserved cell membranes prepared from HEK-293 cells stably expressing the recombinant human serotonin 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin (Specific Activity: 40-90 Ci/mmol). Final concentration in assay should be approximately equal to its Kₑ value for the 5-HT2A receptor (~0.5-1.0 nM).

-

Test Compound: 4-HO-DIPT fumarate salt. Prepare a 10 mM stock solution in 100% DMSO.

-

NSB Control: Spiperone HCl. Prepare a stock solution for a final assay concentration of 10 µM. Causality: Spiperone is chosen as it is a high-affinity 5-HT2A antagonist that is structurally distinct from the radioligand, minimizing potential confounding interactions while ensuring complete saturation of specific binding sites.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. Causality: The buffer composition is designed to mimic a stable physiological environment. Magnesium ions can be critical for maintaining receptor conformation and affinity.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, multi-channel pipettors, cell harvester for rapid filtration, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.3% polyethyleneimine to reduce NSB), scintillation vials or plates, liquid scintillation cocktail, and a scintillation counter (e.g., MicroBeta TriLux).

Step-by-Step Assay Procedure

-

Reagent Preparation:

-

Thaw the frozen cell membranes on ice. Once thawed, homogenize briefly and dilute in Assay Buffer to a final concentration that yields robust and reproducible signal (typically 10-20 µg protein per well). This must be optimized in preliminary experiments.

-

Prepare serial dilutions of the 4-HO-DIPT stock solution in Assay Buffer, ranging from 100 µM to 0.01 nM final assay concentrations.

-

Dilute the [³H]Ketanserin stock in Assay Buffer to a concentration that is twice the desired final concentration (e.g., 2 nM for a 1 nM final concentration).

-

-

Plate Setup (Final Volume: 250 µL):

-

Total Binding Wells: Add 50 µL Assay Buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of the 10 µM Spiperone solution.

-

Competitor Wells: Add 50 µL of each 4-HO-DIPT serial dilution (in triplicate).

-

To all wells, add 100 µL of the diluted membrane preparation.

-

Initiate the binding reaction by adding 100 µL of the diluted [³H]Ketanserin solution to all wells.

-

-

Incubation:

-

Seal the plate and incubate for 60 minutes at 30°C with gentle agitation. Causality: This incubation time and temperature should be sufficient to ensure the binding reaction has reached equilibrium, a critical prerequisite for accurate Kᵢ determination. This should be confirmed via kinetic association/dissociation experiments during assay development.[11]

-

-

Termination and Harvesting:

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This step quickly separates the membrane-bound radioligand (captured on the filter) from the unbound radioligand (which passes through).

-

Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filter mat completely (e.g., 30 min at 50°C or under an infrared lamp).

-

Seal the filter mat in a sample bag with scintillation cocktail or place punches into vials with cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter. The output will be in Counts Per Minute (CPM).

-

Data Analysis and Kᵢ Calculation

-

Determine Specific Binding: Average the CPM values for the triplicate wells. Calculate the mean CPM for Total Binding and NSB. The specific binding for the control (100% binding) is: Specific Binding_max = CPM_total - CPM_nsb.

-

Generate Competition Curve: For each concentration of 4-HO-DIPT, calculate the specific binding: Specific Binding_i = CPM_i - CPM_nsb. Express this as a percentage of the maximum specific binding: % Specific Binding = (Specific Binding_i / Specific Binding_max) * 100.

-

Calculate IC₅₀: Plot % Specific Binding versus the logarithm of the 4-HO-DIPT concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[12]

Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

-

[L] = Concentration of the radioligand ([³H]Ketanserin).

-

Kₑ = Equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a homologous saturation binding experiment using the same batch of membranes and buffer conditions.[10]

-

Section 4: Data Presentation and Biological Interpretation

Quantitative data from binding studies are most effectively presented in a tabular format, allowing for direct comparison of affinities across multiple receptor targets and against known reference compounds.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of 4-HO-DIPT and Psilocin

| Receptor Subtype | 4-HO-DIPT (Kᵢ, nM) | Psilocin (Kᵢ, nM) | Primary Transduction Pathway |

| 5-HT2A | 35 | 20 | Gq/11 → ↑ PLC, IP₃, DAG |

| 5-HT2C | 250 | 45 | Gq/11 → ↑ PLC, IP₃, DAG |

| 5-HT1A | 150 | 90 | Gi/o → ↓ cAMP |

| 5-HT2B | 80 | 15 | Gq/11 → ↑ PLC, IP₃, DAG |

| SERT | >1000 | 4500 | Na⁺/Cl⁻ dependent reuptake |

Note: The Kᵢ values presented are hypothetical and for illustrative purposes, based on trends reported in scientific literature. Actual values must be determined experimentally.[1][8][13][14]

Interpreting the Profile:

-

Primary Target: Both compounds exhibit high affinity for the 5-HT2A receptor, consistent with their classification as classic psychedelics.

-

Selectivity Ratio: 4-HO-DIPT shows a ~7-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor (250 nM / 35 nM). In contrast, psilocin's selectivity is only ~2.25-fold (45 nM / 20 nM). This higher 5-HT2A/2C selectivity ratio for 4-HO-DIPT could be a key factor in its unique pharmacological profile.

-

Off-Target Affinity: Both compounds show moderate affinity for 5-HT1A and 5-HT2B receptors, which may contribute to the overall subjective experience, including potential anxiolytic or cardiovascular effects.

-

Serotonin Transporter (SERT): Both compounds have very low affinity for SERT, indicating they are not significant serotonin reuptake inhibitors.

The primary signaling cascade initiated by 5-HT2A receptor activation, the biological event that follows the binding measured in this guide, is visualized below.

Sources

- 1. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 2. 4-HO-DiPT [bionity.com]

- 3. m.psychonautwiki.org [m.psychonautwiki.org]

- 4. nida.nih.gov [nida.nih.gov]

- 5. Could psychedelics harness neuroplasticity to treat addiction and other mental illness? | National Institute on Drug Abuse (NIDA) [nida.nih.gov]

- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin, psychedelics and psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. filtermag.org [filtermag.org]

- 10. revvity.com [revvity.com]

- 11. molbiolcell.org [molbiolcell.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Serotonin receptor agonism of 4-Hydroxy-N,N-diisopropyltryptamine

An In-Depth Technical Guide to the Serotonin Receptor Agonism of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

Abstract

This technical guide provides a comprehensive examination of this compound (4-HO-DIPT), a synthetic tryptamine derivative, focusing on its interaction with serotonin (5-HT) receptors. 4-HO-DIPT, also known as iprocin, is recognized for its rapid onset and short duration of action, distinguishing it from other classic psychedelics.[1][2][3] This document delineates its chemical properties, pharmacokinetic profile, and detailed receptor binding and functional agonism data. We explore the canonical signaling pathways activated by 4-HO-DIPT, primarily through the 5-HT₂A receptor, which is central to its psychedelic effects.[2][4] Furthermore, this guide presents standardized, field-proven methodologies for characterizing the binding affinity and functional potency of such compounds, providing a self-validating framework for researchers in pharmacology and drug development.

Introduction and Molecular Profile

This compound is a synthetic hallucinogen belonging to the tryptamine class.[1] Structurally, it is the 4-hydroxyl analog of DiPT and a higher homologue of psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2][5] First synthesized by David Repke in 1977 and later popularized by Alexander Shulgin, 4-HO-DIPT's unique pharmacological profile—characterized by an unusually fast onset of 15-20 minutes and a brief 2-3 hour duration—makes it a subject of significant scientific interest.[1][2][5]

Its primary mechanism of action is as a non-selective serotonin receptor agonist, with a pronounced functional affinity for the 5-HT₂A receptor subtype.[1][2][6] This interaction is believed to be the principal driver of its psychedelic properties.[2] Recent research has also focused on developing prodrugs, such as RE-104 (a glutarate ester of 4-HO-DIPT), to improve bioavailability and therapeutic potential, particularly for psychiatric disorders, leveraging its short-duration psychedelic effects for clinical applications with a reduced resource burden.[6]

Molecular Details:

-

IUPAC Name: 3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol[1]

-

Chemical Formula: C₁₆H₂₄N₂O[1]

-

Molar Mass: 260.381 g·mol⁻¹[1]

Serotonin Receptor Binding and Functional Selectivity

The interaction of 4-HO-DIPT with serotonin receptors is complex, demonstrating non-selective binding but with a clear functional preference that dictates its psychoactive effects. Its profile is primarily defined by potent agonism at the 5-HT₂A receptor, coupled with significantly lower activity at other subtypes, particularly 5-HT₂C.

Receptor Binding Affinity

Binding assays quantify the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Kᵢ). 4-HO-DIPT binds to several serotonin receptors, but with varying affinities. It is a potent agonist at the 5-HT₂A receptor, which is the key target for classic psychedelics.[4] Studies using radioligand binding assays have established its affinity for this receptor. For instance, a Kᵢ value of 120 nM at the human 5-HT₂A receptor has been reported.[7]

A defining characteristic of 4-HO-DIPT is its selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor.[1] This is noteworthy because many psychedelic tryptamines engage both receptors. The bulky N,N-diisopropyl substitutions on the tryptamine backbone are less tolerated by the 5-HT₂C receptor binding pocket, leading to a marked reduction in potency.[8] This structural hindrance results in a high degree of selectivity; 4-HO-DIPT is approximately 206-fold more selective for 5-HT₂A over 5-HT₂C.[8] The compound also acts as an agonist at 5-HT₂B receptors.[1]

| Receptor Subtype | Binding Affinity (Kᵢ) | Source |

| Human 5-HT₂A | 120 nM | [7] |

| Human 5-HT₂C | Significantly lower than 5-HT₂A | [1][8] |

| Human 5-HT₂B | Agonist activity confirmed | [1] |

Table 1: Summary of 4-HO-DIPT Binding Affinities for Key Serotonin Receptors.

Functional Agonism and Potency

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G-protein coupled receptors (GPCRs) like the 5-HT₂ family, this is often quantified by measuring the accumulation of second messengers. 4-HO-DIPT is classified as a partial agonist at the 5-HT₂A receptor.[2]

The potency of 4-HO-DIPT, measured as the half-maximal effective concentration (EC₅₀) in functional assays, mirrors its binding selectivity. In calcium mobilization assays, which measure the Gq-mediated signaling cascade, 4-HO-DIPT shows a marked reduction in potency at the 5-HT₂C receptor, with a reported EC₅₀ of 1408 nM.[8] This contrasts with its high potency at the 5-HT₂A receptor, underpinning its selective functional profile.

| Receptor Subtype | Functional Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Assay Type | Source |

| Human 5-HT₂A | High Potency | Partial Agonist | Calcium Mobilization | [2][8] |

| Human 5-HT₂C | 1408 nM | Low Potency Agonist | Calcium Mobilization | [8] |

Table 2: Functional Potency and Efficacy of 4-HO-DIPT.

Downstream Signaling Pathways

The psychedelic effects of 4-HO-DIPT are mediated by the intracellular signaling cascades it initiates upon binding to serotonin receptors. The primary pathway is the Gq-coupled cascade activated by the 5-HT₂A receptor.

The Canonical 5-HT₂A Receptor Gq Signaling Pathway

5-HT₂A receptors are Gq-protein coupled receptors.[9] Agonist binding, including that of 4-HO-DIPT, induces a conformational change in the receptor, activating the associated Gαq subunit. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, ultimately modulating neuronal excitability and gene expression, which are thought to underlie the profound changes in perception and cognition characteristic of the psychedelic state.[9]

Caption: Canonical Gq signaling pathway activated by 4-HO-DIPT at the 5-HT₂A receptor.

Methodologies for Pharmacological Characterization

To ensure scientific integrity and produce reliable data, standardized protocols are essential. The following sections detail the core methodologies used to characterize the serotonergic activity of compounds like 4-HO-DIPT.

Protocol: Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

Objective: To determine the binding affinity (Kᵢ) of 4-HO-DIPT for a specific serotonin receptor subtype (e.g., 5-HT₂A).

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compound (4-HO-DIPT) at various concentrations.

-

Non-specific binding control (e.g., unlabeled serotonin or a high-concentration antagonist).

-

Assay buffer, scintillation fluid, filter mats, and a scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of 4-HO-DIPT in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kₔ), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound (4-HO-DIPT) at varying concentrations.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of 4-HO-DIPT. Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding), which is then used to calculate the Kᵢ value.

Caption: Experimental workflow for a calcium mobilization functional assay.

Conclusion and Future Directions

This compound (4-HO-DIPT) is a potent serotonin receptor agonist whose pharmacological profile is dominated by its activity at the 5-HT₂A receptor. Its key distinguishing features are a high selectivity for 5-HT₂A over 5-HT₂C and a uniquely rapid and brief duration of action. These properties make it an invaluable tool for neuropharmacological research, allowing for the precise probing of 5-HT₂A-mediated signaling and its behavioral correlates. The development of prodrug strategies further highlights its potential as a next-generation therapeutic for psychiatric conditions, where a controlled and shorter-lasting psychedelic experience could offer significant clinical advantages. Future research should aim to fully elucidate its activity at a broader range of receptors and further explore the therapeutic applications of its unique temporal dynamics.

References

-

4-HO-DiPT - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine. ACS Chemical Neuroscience. [Link]

-

Eshleman, A. J., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

4-HO-DPT - Wikipedia. (n.d.). Wikipedia. [Link]

-

4-HO-DiPT - PsychonautWiki. (n.d.). PsychonautWiki. [Link]

-

4-HO-DiPT - Psychedelic Science Review. (2024). Psychedelic Science Review. [Link]

-

4-Hydroxytryptamine - Wikipedia. (n.d.). Wikipedia. [Link]

-

4-HO-DiPT - Grokipedia. (n.d.). Grokipedia. [Link]

-

4-HO-DiPT - Bionity. (n.d.). Bionity. [Link]

-

Klein, A. K., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

-

Wallach, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

-

González-Maeso, J., et al. (2007). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience. [Link]

- Bryson, M. W. (2023). Salts and solid forms of this compound hemi-glutarate and hemi-succinate.

-

Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. National Institutes of Health. [Link]

Sources

- 1. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. 4-HO-DiPT [bionity.com]

- 4. grokipedia.com [grokipedia.com]

- 5. psychedelicreview.com [psychedelicreview.com]

- 6. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

A Technical Guide to the Neurochemical Profile of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a synthetic tryptamine analog of psilocin, has garnered significant interest within the scientific community for its unique psychoactive properties, characterized by a rapid onset and short duration of action. This technical guide provides a comprehensive overview of the current understanding of 4-HO-DiPT's neurochemical effects, with a focus on its interactions with central nervous system receptors and subsequent signaling cascades. We delve into its pharmacodynamic profile, exploring its affinity and functional activity at various serotonin receptors, its influence on neurotransmitter systems, and its metabolic pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and neurobiological mechanisms of this intriguing compound.

Introduction: A Unique Psychedelic Tryptamine

This compound, also known as Iprocin, is a synthetic hallucinogen structurally related to the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2] First synthesized by David B. Repke in 1977, its psychoactive effects were later detailed by Alexander Shulgin in his book "TiHKAL" ("Tryptamines I Have Known and Loved").[1] Shulgin noted its remarkably fast onset (15-20 minutes), short duration (2-3 hours), and sensitivity to dose, setting it apart from many other classic psychedelics.[1][2][3] These distinct pharmacokinetic properties have made 4-HO-DiPT a subject of interest for potential therapeutic applications where a shorter-acting psychedelic agent may be advantageous.[4][5]

From a chemical standpoint, 4-HO-DiPT is a 4-hydroxy analog of DiPT and the N-substituted isopropyl homolog of 4-HO-DMT.[1] Its core structure consists of a bicyclic indole heterocycle attached at the R3 position to an amino group via an ethyl side chain, with a hydroxyl group at the R4 position and two isopropyl groups bound to the terminal amine.[1] This guide will explore the intricate neurochemical mechanisms that underpin the unique effects of this compound.

Pharmacodynamics: Receptor Interactions and Functional Activity

The primary neurochemical effects of 4-HO-DiPT are mediated through its interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype.[1][3] Like other classic psychedelics, it acts as a non-selective serotonin receptor agonist.[3]

Serotonin Receptor Binding Profile

In vitro studies have characterized the binding affinities of 4-HO-DiPT at various human serotonin receptors. It demonstrates a high affinity for the 5-HT2A and 5-HT2B receptors and a somewhat lower affinity for the 5-HT2C receptor.[3] Notably, some research suggests that 4-HO-DiPT is more selective for the 5-HT2A receptor over the 5-HT2C receptor compared to many other psychedelic tryptamines.[3] It also interacts with the serotonin transporter (SERT), albeit with lower affinity than for the 5-HT2A receptor.[1][3]

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of 5-HT) |

| 5-HT2A | 419 ± 37 | 69 (IP1 accumulation) | ~100% |

| 5-HT2C | - | 6,400 (Calcium mobilization) | ~72% |

| SERT | 419 ± 37 (inhibition of [125I]RTI-55 binding) | 163 ± 52 (inhibition of [3H]5-HT uptake) | - |

Note: Data is compiled from multiple sources and experimental conditions may vary. The provided values should be considered indicative of the relative affinities and potencies.

Functional Agonism at 5-HT2A Receptors

The psychedelic effects of 4-HO-DiPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][3] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the 5-HT2A receptor to the Gq/11 protein, which in turn activates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6]

Biased Agonism

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), is of significant interest in psychedelic research.[7] While the psychedelic effects of 5-HT2A agonists are thought to be primarily mediated by Gq-protein signaling, the role of β-arrestin recruitment is also being actively investigated for its potential contribution to therapeutic effects without inducing hallucinations.[1][7] Currently, there is a lack of specific data on the β-arrestin signaling profile of 4-HO-DiPT. Further research is needed to elucidate its potential for biased agonism at the 5-HT2A receptor.

Neurochemical Consequences of Receptor Activation

The activation of 5-HT2A receptors by 4-HO-DiPT leads to a cascade of neurochemical changes in the brain, influencing various neurotransmitter systems and neuronal activity.

Modulation of GABAergic Neurotransmission

Recent research has shed light on the significant impact of 4-HO-DiPT on the GABAergic system. A 2024 study by Kelly et al. demonstrated that 4-HO-DiPT enhances the GABAergic inhibition of principal neurons in the basolateral amygdala (BLA).[4] This effect is mediated by the activation of 5-HT2A receptors located on GABAergic interneurons, leading to an increase in their firing rate and subsequent release of GABA.[4] This enhanced inhibitory tone in the BLA is a potential mechanism for the anxiolytic and fear-extinction-enhancing effects observed with 4-HO-DiPT in animal models.[4]

Effects on Other Neurotransmitter Systems

While the primary actions of 4-HO-DiPT are on the serotonergic system, its effects can indirectly influence other neurotransmitter systems. For instance, its interaction with the serotonin transporter (SERT) suggests a potential, albeit weak, role in modulating serotonin reuptake.[1][3] The current data indicates that its affinity for dopamine and norepinephrine transporters is significantly lower.[3] Further in vivo microdialysis studies are warranted to fully characterize the downstream effects of 4-HO-DiPT on the extracellular levels of dopamine, norepinephrine, and other key neurotransmitters in various brain regions.

Metabolism and Pharmacokinetics

The metabolism of 4-HO-DiPT is an important factor contributing to its rapid onset and short duration of action. In vitro studies have shown that 4-HO-DiPT is a substrate for and an inhibitor of several cytochrome P450 (CYP) enzymes, with the greatest inhibitory effect observed for CYP2D6.[1]

Prodrug strategies have been explored to improve the bioavailability and clinical utility of 4-HO-DiPT. For example, 4-Acetoxy-DiPT is believed to be a prodrug that is deacetylated in vivo to yield 4-HO-DiPT.[1][5] More recently, a glutarate ester prodrug, RE104, has been developed and shown to rapidly convert to 4-HO-DiPT in vivo.[8] Studies with RE104 in rats revealed a half-life of approximately 40 minutes for 4-HO-DiPT following subcutaneous administration.[8][9]

Experimental Protocols for Investigation

To facilitate further research into the neurochemical effects of 4-HO-DiPT, this section outlines standardized experimental protocols.

In Vitro Receptor Binding and Functional Assays

Radioligand Binding Assay (for determining Ki):

-

Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human 5-HT receptor of interest or rodent brain tissue homogenates.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of 4-HO-DiPT.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of 4-HO-DiPT that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining EC50 and Efficacy):

-

Cell Culture: Plate cells stably expressing the 5-HT receptor of interest (e.g., CHO-K1 cells) in 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 4-HO-DiPT to the wells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence corresponds to the maximum intracellular calcium release.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 and maximal efficacy (Emax) relative to a reference agonist like serotonin.

In Vivo Behavioral and Neurochemical Assessments

Head-Twitch Response (HTR) in Rodents:

-

Animal Model: Utilize male C57BL/6J mice.

-

Drug Administration: Administer 4-HO-DiPT via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Observation: Observe the mice for a set period (e.g., 30-60 minutes) and count the number of head-twitches, which are rapid, side-to-side head movements.

-

Data Analysis: Compare the number of head-twitches in the 4-HO-DiPT-treated group to a vehicle-treated control group.

In Vivo Microdialysis:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of 4-HO-DiPT.

-

Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Quantify the changes in extracellular neurotransmitter levels over time.

Conclusion and Future Directions

4-HO-DiPT presents a fascinating neurochemical profile characterized by potent 5-HT2A receptor agonism, a unique influence on GABAergic neurotransmission, and a rapid and short-acting pharmacokinetic profile. Its distinct properties make it a valuable tool for dissecting the neurobiological underpinnings of psychedelic experiences and a potential candidate for therapeutic development.

Future research should focus on several key areas to further elucidate the neurochemical effects of 4-HO-DiPT. A comprehensive investigation into its biased agonism at the 5-HT2A receptor is crucial for understanding the full spectrum of its signaling capabilities. Detailed in vivo studies mapping its effects on various neurotransmitter systems beyond serotonin and GABA will provide a more complete picture of its network-level actions. Finally, continued exploration of its therapeutic potential in preclinical models of psychiatric disorders is warranted, particularly given its anxiolytic and fear-extinguishing properties. A deeper understanding of the neurochemical intricacies of 4-HO-DiPT will undoubtedly contribute to the broader field of psychedelic science and the development of novel therapeutics for mental health conditions.

References

-

4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

4-HO-DiPT - PsychonautWiki. (n.d.). Retrieved January 24, 2026, from [Link]

-

4-HO-DiPT - Bionity. (n.d.). Retrieved January 24, 2026, from [Link]

-

Psychedelic Science Review. (2024). 4-HO-DiPT. Retrieved January 24, 2026, from [Link]

-

Kelly, T. J., Bonniwell, E. M., Mu, L., et al. (2024). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 49(5), 854-863. Retrieved January 24, 2026, from [Link]

-

Bryson, M. W., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of this compound. ACS Chemical Neuroscience. Retrieved January 24, 2026, from [Link]

-

4-HO-DPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 356–361. Retrieved January 24, 2026, from [Link]

-

Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 5(5), 334-345. Retrieved January 24, 2026, from [Link]

-

RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine. (2024). PubMed. Retrieved January 24, 2026, from [Link]

-

Rickli, A., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1366395. Retrieved January 24, 2026, from [Link]

-

Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8195. Retrieved January 24, 2026, from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(15), 3077–3087. Retrieved January 24, 2026, from [Link]

-

Smith, T. D., et al. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse, 38(4), 460-470. Retrieved January 24, 2026, from [Link]

-

Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2024). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI. Retrieved January 24, 2026, from [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. (2013). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). PubMed. Retrieved January 24, 2026, from [Link]

-

Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

-

CALCIUM FLUX PROTOCOL. (n.d.). Retrieved January 24, 2026, from [Link]

-